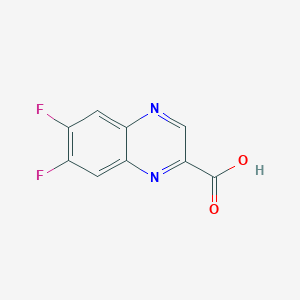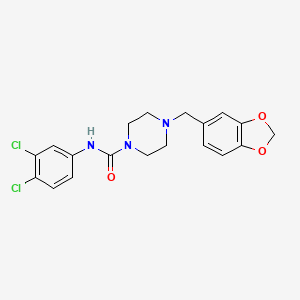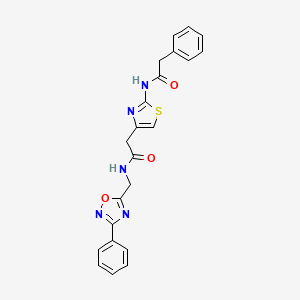
2-Quinoxalinecarboxylic acid, 6,7-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarboxylic acid, 6,7-difluoro- is a heterocyclic compound . It has an empirical formula of C9H6N2O2 and a molecular weight of 174.16 . The compound has been used in the preparation of N-(2-quinoxaloyl)-α-amino acids and bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives .
Molecular Structure Analysis
The molecular structure of 2-Quinoxalinecarboxylic acid, 6,7-difluoro- is represented by the SMILES stringOC(=O)c1cnc2ccccc2n1 . This represents a quinoxaline ring with a carboxylic acid group at the 2-position . Physical And Chemical Properties Analysis
The melting point of 2-Quinoxalinecarboxylic acid is 208 °C (dec.) (lit.) . The predicted boiling point of 2-Quinolinecarboxylic acid, 6,7-difluoro- is 357.7±37.0 °C and its predicted density is 1.518±0.06 g/cm3 .Scientific Research Applications
Photolytic Reactions and Photostability
2-Quinoxalinecarboxylic acid, 6,7-difluoro- and its derivatives exhibit interesting photolytic reactions under UV light, which is relevant for understanding the photostability and phototoxicity of these compounds. The photolytic degradation of fluorinated quinolones, including 6,7-difluoro derivatives, involves heterolytic defluorination leading to the generation of aryl cations in solution. This process is pivotal for assessing the environmental fate of these compounds and their potential phototoxic effects when exposed to sunlight (Fasani et al., 1999).
Antibacterial Activity
The synthesis and evaluation of 6,7-difluoro quinoxalinecarboxylic acid derivatives have shown significant antibacterial activity. The structural modification of these molecules, such as the introduction of a difluoromethoxy group at the 6-position and various substituents at the 7-position, has been studied to enhance their antibacterial efficacy. These derivatives have been characterized and evaluated for their potential as novel antibacterial agents, indicating their importance in the development of new therapeutic options for bacterial infections (Krishnan & Lang, 1988).
Analytical Applications
Quinoxaline-2-carboxylic acid and its derivatives, including the 6,7-difluoro variant, have been explored as analytical reagents for the determination of metal ions. Studies have shown the potential of these compounds in the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), and others, highlighting their utility in analytical chemistry for metal ion analysis (Dutt, Sanayal, & Nag, 1968).
Synthesis and Characterization of Derivatives
Research into the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids has yielded a wide range of derivatives. These compounds, including amino, bromo, chloro, and other derivatives, demonstrate the versatility and broad applicability of 6,7-difluoro quinoxalinecarboxylic acid in organic synthesis and the development of novel compounds with potential biological activities (Didenko et al., 2015).
Optoelectronic Properties
The study of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including 6,7-difluoro variants, has provided insights into their optical properties, solvatochromism, and aggregation-induced emission (AIE) characteristics. These properties are crucial for the development of new materials for optoelectronic applications, indicating the potential of 6,7-difluoro quinoxalinecarboxylic acid derivatives in the field of material science (Rajalakshmi & Palanisami, 2020).
Safety And Hazards
properties
IUPAC Name |
6,7-difluoroquinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKGMKCGQJAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinoxaline-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)



![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)
![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)

![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)

![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)